molecular formula C12H10N6O8S B14402356 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 88210-56-4

3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14402356
CAS No.: 88210-56-4
M. Wt: 398.31 g/mol
InChI Key: ARCPNIRBCAKPLI-UHFFFAOYSA-N
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Description

3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes nitration, sulfonation, and amination reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Specific details on the synthesis and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. .

Scientific Research Applications

3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a range of chemical reactions, influencing its biological activity. Specific details on the molecular targets and pathways involved are subject to ongoing research and may vary depending on the application .

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups and structural features. Similar compounds include:

    2,4,6-Triamino-1,3,5-trinitrobenzene (TATB): Known for its stability and use in explosives.

    2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105): Used in energetic materials with high thermal stability.

    3,5-Diamino-4,6-dinitropyridazine-1-oxide:

Properties

CAS No.

88210-56-4

Molecular Formula

C12H10N6O8S

Molecular Weight

398.31 g/mol

IUPAC Name

3,5-diamino-2-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H10N6O8S/c13-5-1-7(14)11(10(2-5)27(24,25)26)16-15-8-3-6(17(20)21)4-9(12(8)19)18(22)23/h1-4,19H,13-14H2,(H,24,25,26)

InChI Key

ARCPNIRBCAKPLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)O)N

Origin of Product

United States

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